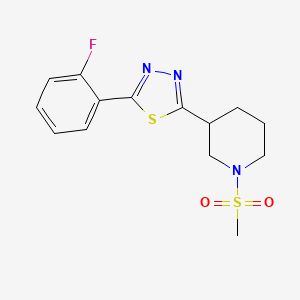

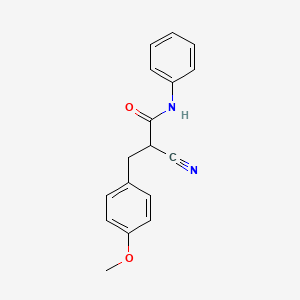

2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological activities.

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Activities

Heterocyclic compounds, specifically 1,3,4-thiadiazole derivatives, have garnered significant attention due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame may lead to compounds with interesting biological profiles. This underscores the potential of 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole in contributing to the discovery of new drugs with varied biological activities (Mishra et al., 2015).

Pharmacophore Design and Kinase Inhibition

Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to the 1,3,4-thiadiazole derivatives, are known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. This highlights the potential of these compounds in the design and development of new selective inhibitors that could play a crucial role in treating inflammatory diseases. It also emphasizes the importance of the structural features of these compounds in achieving high binding selectivity and potency (Scior et al., 2011).

Antiparasitic Activities

The thiadiazole scaffold has been identified as a prominent structure in the development of novel antimalarial and leishmanicidal drugs. This is particularly relevant in the face of drug-resistant strains of parasites disrupting efforts to control diseases like malaria and leishmaniasis. The versatility and pharmacokinetic properties of thiadiazole derivatives make them suitable candidates for the development of new therapeutic agents targeting these diseases. The review of synthetic thiadiazole derivatives with antileishmanial and antimalarial activities underlines the potential of these compounds in combating parasitic infections (Tahghighi & Babalouei, 2017).

Optoelectronic Materials

The inclusion of heterocyclic structures like quinazoline and pyrimidine, which are related to the 1,3,4-thiadiazole derivatives, in π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the significance of these heterocyclic fragments in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This suggests a promising avenue for the application of 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole derivatives in the field of materials science (Lipunova et al., 2018).

properties

IUPAC Name |

2-(2-fluorophenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S2/c1-22(19,20)18-8-4-5-10(9-18)13-16-17-14(21-13)11-6-2-3-7-12(11)15/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMJLPUJQXACBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)